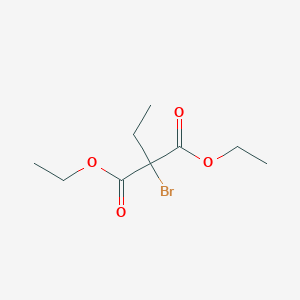

Malonic acid, bromoethyl-, diethyl ester

Description

Historical Context and Evolution of Malonic Ester Chemistry

The journey of Diethyl 2-(2-bromoethyl)malonate is deeply rooted in the broader history of malonic ester synthesis, a cornerstone of carbon-carbon bond formation in organic chemistry. askfilo.com The synthesis originates from the reactivity of diethyl malonate and its derivatives. wikipedia.org The key feature of diethyl malonate is the methylene (B1212753) group (-CH2-) positioned between two electron-withdrawing carbonyl groups of the esters. wikipedia.org This unique positioning significantly increases the acidity of the alpha-protons. nih.gov

In the presence of a suitable base, such as sodium ethoxide, one of these protons can be readily removed to form a stabilized carbanion, often referred to as an enolate. guidechem.comnih.gov This nucleophilic enolate can then react with various electrophiles, most notably alkyl halides, in an S_N2 reaction to form a new carbon-carbon bond. nih.gov This alkylation step is the foundation of the malonic ester synthesis. askfilo.com

Historically, this methodology provided a reliable route to substituted acetic acids, as the resulting alkylated malonic ester could be hydrolyzed and subsequently decarboxylated upon heating to yield a carboxylic acid with an extended carbon chain. guidechem.comnih.gov Over time, the scope of the reaction has expanded immensely. It has been adapted for the synthesis of a wide array of compounds, including dicarboxylic acids, ketones, and complex heterocyclic systems. bldpharm.comchemicalbook.com The evolution of malonic ester chemistry has seen the introduction of various substituted malonates, allowing for the creation of more complex and functionally diverse molecules, including barbiturates and amino acids. wikipedia.orgbldpharm.com The development of reagents like Diethyl 2-(2-bromoethyl)malonate represents a significant advancement, incorporating additional reactive functionality directly into the malonate framework.

Significance of Malonic Acid, Bromoethyl-, Diethyl Ester as a Multifunctional Building Block

Diethyl 2-(2-bromoethyl)malonate is a prime example of a multifunctional building block, possessing two distinct and chemically addressable reactive sites within a single molecule. This dual reactivity is the source of its synthetic power, allowing for sequential or intramolecular reactions to build complex carbocyclic and heterocyclic frameworks.

The two key reactive centers are:

The Malonate Moiety : As with its parent compound, the α-carbon of the malonate ester is acidic and can be deprotonated by a base to form a nucleophilic enolate.

The Bromoethyl Group : The primary alkyl bromide functionality serves as an excellent electrophilic site. The carbon atom attached to the bromine is susceptible to nucleophilic attack, with bromide acting as a good leaving group.

This inherent duality makes Diethyl 2-(2-bromoethyl)malonate a versatile tool for synthetic chemists. One of its most significant applications is in the synthesis of small, strained ring systems, which are valuable motifs in many biologically active compounds. A classic and powerful application is its use in the synthesis of cyclopropane (B1198618) derivatives.

In a key example, when Diethyl 2-(2-bromoethyl)malonate is treated with a base, the generated enolate can undergo an intramolecular S_N2 reaction, attacking the electrophilic carbon of the bromoethyl chain. This process results in the formation of diethyl cyclopropane-1,1-dicarboxylate. This intramolecular cyclization is a highly efficient method for constructing the three-membered ring system, a reaction sometimes referred to as the Perkin alicyclic synthesis. guidechem.com The conventional method of achieving this via double alkylation of diethyl malonate with 1,2-dibromoethane (B42909) is often complicated by difficult separations. orgsyn.org The use of Diethyl 2-(2-bromoethyl)malonate provides a more direct and controlled route to this important synthetic intermediate.

Scope and Research Imperatives in Contemporary Organic Chemistry

In modern organic synthesis, there is a continuous demand for efficient strategies to access novel molecular scaffolds for applications in medicinal chemistry, agrochemicals, and materials science. windows.net Diethyl 2-(2-bromoethyl)malonate serves as a valuable intermediate in this pursuit, primarily due to its capacity to generate cyclic structures.

The contemporary significance of this building block lies in its ability to act as a precursor to a variety of substituted malonates and, more importantly, to carbocyclic systems. The synthesis of cyclopropane and cyclobutane (B1203170) rings from this reagent and similar starting materials remains a topic of significant research interest. These small, conformationally constrained rings are featured in numerous pharmaceutical agents, where they can impart favorable properties such as metabolic stability and improved binding affinity.

Data Tables

Table 1: Chemical Properties of Diethyl 2-(2-bromoethyl)malonate

| Property | Value | Source(s) |

| CAS Number | 18721-64-7 | orgsyn.org |

| Molecular Formula | C₉H₁₅BrO₄ | guidechem.com |

| Molecular Weight | 267.12 g/mol | orgsyn.org |

| Physical State | Solid / Data varies | orgsyn.org |

| Melting Point | 75 - 76 °C (for isomer CAS 29237-78-3) | orgsyn.org |

| Boiling Point | 124 - 125 °C @ 12 mmHg (for isomer CAS 29237-78-3) | orgsyn.org |

| Storage | Sealed in dry, 2-8°C |

Note: There is conflicting data in chemical databases regarding the physical properties and CAS numbers for bromoethyl-substituted diethyl malonates. The data presented is for the structure systematically named Diethyl 2-(2-bromoethyl)malonate. Some properties listed belong to the isomer Diethyl 2-bromo-2-ethylmalonate (CAS 29237-78-3) due to frequent misidentification in databases.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-bromo-2-ethylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO4/c1-4-9(10,7(11)13-5-2)8(12)14-6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDSZGJUDZRYST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)(C(=O)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183491 | |

| Record name | Malonic acid, bromoethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29237-78-3 | |

| Record name | Malonic acid, bromoethyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029237783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malonic acid, bromoethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Malonic Acid, Bromoethyl , Diethyl Ester and Its Structural Analogues

Alkylation Strategies for Diethyl Malonate Precursors

The malonic ester synthesis is a classic and versatile method for forming carbon-carbon bonds. organicchemistrytutor.com It involves the alkylation of diethyl malonate or its derivatives. masterorganicchemistry.com The initial step is the deprotonation of the α-carbon, which is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, to form a resonance-stabilized enolate. libretexts.orglibretexts.org This nucleophilic enolate can then react with an electrophile, such as an alkyl halide. organicchemistrytutor.com

The primary route to diethyl 2-bromoethylmalonate involves the reaction of a diethyl malonate enolate with a suitable bromoethylating agent. A common and effective agent for this purpose is 1,2-dibromoethane (B42909). The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orglibretexts.org In this process, the nucleophilic carbanion of the diethyl malonate enolate attacks one of the carbon atoms of 1,2-dibromoethane, displacing a bromide ion as the leaving group.

The general reaction is as follows:

Enolate Formation: Diethyl malonate is treated with a base to form the corresponding enolate. youtube.com

SN2 Attack: The enolate attacks the bromoethylating agent (e.g., 1,2-dibromoethane) to form the desired product, diethyl 2-bromoethylmalonate.

This method provides a direct route to introduce the bromoethyl group onto the malonic ester framework.

The success and efficiency of the alkylation reaction are highly dependent on the careful optimization of reaction parameters.

Base Selection: The choice of base is critical for generating the enolate. Sodium ethoxide (NaOEt) is the most commonly used base for the alkylation of diethyl malonate. libretexts.orglibretexts.org Using the same alkoxide as the ester group (ethoxide for an ethyl ester) prevents transesterification, an unwanted side reaction where the ester groups are exchanged. libretexts.org The pKa of diethyl malonate is approximately 13, making it acidic enough to be deprotonated effectively by ethoxide (the pKa of its conjugate acid, ethanol, is about 16). youtube.com Other bases, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in conjunction with a phase-transfer catalyst, can also be employed. chemicalbook.comgoogle.com

Solvent Effects: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Ethanol is a common solvent, particularly when sodium ethoxide is used as the base, as it is the conjugate acid of the base. sciencemadness.org Aprotic polar solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) can also be effective. In some procedures, toluene (B28343) is used, especially in syntheses employing sodium hydride. chemicalbook.com

Temperature Control: The reaction temperature must be carefully controlled. The initial deprotonation is often carried out at a controlled temperature, sometimes as low as 50°C, to manage the exothermic nature of the reaction. sciencemadness.org Following the addition of the alkylating agent, the mixture is typically heated to reflux to ensure the completion of the SN2 reaction, which can take several hours. sciencemadness.org

Table 1: Typical Reaction Conditions for Alkylation of Diethyl Malonate

| Parameter | Condition | Rationale/Notes |

| Base | Sodium Ethoxide (NaOEt) | Prevents transesterification. libretexts.org Sufficiently strong for complete enolate formation. |

| Sodium Hydride (NaH) | A strong, non-nucleophilic base; often used in aprotic solvents like THF. chemicalbook.com | |

| Potassium Carbonate (K₂CO₃) | A weaker base, often used with a phase-transfer catalyst to improve reactivity. google.comgoogle.com | |

| Solvent | Ethanol | Common when using NaOEt; serves as the conjugate acid of the base. sciencemadness.org |

| Tetrahydrofuran (THF) | Aprotic polar solvent, suitable for reactions with NaH. | |

| Toluene | Used in various procedures, including those with phase-transfer catalysts. chemicalbook.com | |

| Temperature | 50-70°C (Enolate Formation) | Controlled temperature for the initial deprotonation step. sciencemadness.org |

| Reflux | Required for the SN2 alkylation step to proceed to completion. sciencemadness.org | |

| Alkylating Agent | 1,2-Dibromoethane | Provides the bromoethyl group for the target molecule. |

Regioselectivity: A significant challenge in the alkylation of diethyl malonate is controlling the degree of alkylation. The monoalkylated product, diethyl 2-bromoethylmalonate, still possesses one acidic proton on the α-carbon. This makes it susceptible to a second deprotonation and subsequent alkylation, leading to a dialkylated byproduct. The monoalkylated product can sometimes be more nucleophilic than the starting material, complicating selective synthesis. datapdf.com To favor monoalkylation, a moderate excess of the diethyl malonate relative to the base and alkylating agent can be used. Conversely, using a second equivalent of base and alkylating agent can be used to intentionally form dialkylated products. organicchemistrytutor.commasterorganicchemistry.com

Stereochemistry: The alkylation of diethyl malonate with 1,2-dibromoethane creates a new chiral center at the α-carbon of the product. Because the starting materials (diethyl malonate and 1,2-dibromoethane) and the typical reaction conditions (using achiral bases and solvents) are achiral, the reaction results in the formation of a racemic mixture of the (R) and (S) enantiomers. libretexts.org No stereoselectivity is observed under these standard conditions.

Direct Halogenation Approaches for Malonic Esters (Contextual to bromo-derivatives)

An alternative strategy for synthesizing bromo-substituted malonic esters involves the direct halogenation of the activated methylene (B1212753) group. This method is primarily used to produce diethyl bromomalonate, a structural analogue and a useful synthetic intermediate itself. wikipedia.orggoogle.com

The activated α-hydrogens of diethyl malonate can be replaced with a bromine atom through a reaction with elemental bromine (Br₂). wikipedia.org This reaction is typically performed in an inert solvent, such as carbon tetrachloride (CCl₄), to control the reaction rate and dissipate heat. orgsyn.org

A well-established laboratory procedure involves the gradual addition of bromine to a solution of diethyl malonate in carbon tetrachloride. orgsyn.org The reaction is often initiated with gentle heating or light, and the rate is controlled to maintain a gentle reflux. orgsyn.org A slight excess of bromine is used to ensure the complete conversion of the diethyl malonate. orgsyn.org After the reaction, the mixture is washed with a basic solution, such as sodium carbonate, to remove any unreacted bromine and the hydrogen bromide (HBr) byproduct. orgsyn.org The final product, diethyl bromomalonate, is then purified by distillation under reduced pressure, yielding 73–75% of the theoretical amount. orgsyn.org

Table 2: Reaction Conditions for Direct Bromination of Diethyl Malonate

| Parameter | Condition | Source |

| Halogenating Agent | Bromine (Br₂) | Direct source of electrophilic bromine. |

| Solvent | Carbon Tetrachloride (CCl₄) | Inert solvent to moderate the reaction. orgsyn.org |

| Catalyst | Light/Heat | Used to initiate the reaction. orgsyn.org |

| Stoichiometry | Slight excess of Bromine | Ensures complete monobromination. orgsyn.org |

| Workup | 5% Sodium Carbonate wash | Neutralizes HBr byproduct and excess Br₂. orgsyn.org |

| Purification | Distillation under reduced pressure | Isolates the pure diethyl bromomalonate. orgsyn.org |

The mechanism of the halogenation of malonic esters and their parent acid has been a subject of detailed study. The reaction is understood to proceed through the formation of an enol or enolate intermediate. rsc.org

For the halogenation of malonic acid itself, studies have shown that the reaction is first-order in both the halogen and the malonic acid concentration, consistent with a rate-limiting reaction between the halogen and the enol form of the acid. rsc.org At higher bromine concentrations, the reaction becomes zero-order in bromine, which indicates that the rate-limiting step shifts to the enolization of the malonic acid. rsc.org

In the case of diethyl malonate, the bromination is typically considered an electrophilic substitution at the α-carbon. The reaction can be catalyzed by acids or bases, which facilitate the formation of the nucleophilic enol or enolate, respectively. The enol/enolate then attacks a molecule of bromine, leading to the substitution of a hydrogen atom with a bromine atom and the formation of HBr. Some methods may use an activator like phosphorus tribromide (PBr₃) which is thought to activate Br₂ to form a bromonium ion intermediate that is then attacked by the malonate enolate. Over-bromination to form diethyl dibromomalonate is a potential side reaction if an excess of bromine is used or if reaction conditions are not carefully controlled. orgsyn.org

Novel Synthetic Routes and Chemoenzymatic Transformations

The synthesis of diethyl 2-(bromoethyl)malonate, a valuable intermediate in organic synthesis, has traditionally relied on the alkylation of diethyl malonate with 1,2-dibromoethane. However, recent research has focused on developing more efficient and environmentally benign methodologies.

Development of Green Chemistry Principles in Malonic Acid, Bromoethyl-, Diethyl Ester Synthesis

In line with the principles of green chemistry, efforts have been made to replace hazardous reagents and solvents, reduce energy consumption, and improve atom economy in the synthesis of diethyl 2-(bromoethyl)malonate. One promising approach involves the use of microwave irradiation, which can significantly shorten reaction times and improve yields in the alkylation of diethyl malonate. arabjchem.orgresearchgate.netresearchgate.netnih.gov For instance, microwave-assisted synthesis has been shown to be effective in the α-arylation of diethyl malonate, a related transformation, suggesting its potential applicability to alkylation with bromo-containing electrophiles. arabjchem.orgresearchgate.net

Another key aspect of green chemistry is the use of environmentally friendly solvents. Ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]), have emerged as viable alternatives to volatile organic compounds (VOCs). isca.medntb.gov.uanih.gov These non-volatile solvents can act as both the solvent and a catalyst, facilitating the alkylation of active methylene compounds like diethyl malonate with high selectivity for monoalkylation and allowing for easy product recovery and solvent recycling. isca.me

The following table summarizes some green chemistry approaches for the alkylation of diethyl malonate, which are foundational to the synthesis of its bromoethyl derivative.

Table 1: Green Chemistry Approaches in Diethyl Malonate Alkylation

| Method | Catalyst/Solvent | Key Advantages | Reference(s) |

|---|---|---|---|

| Microwave-Assisted Synthesis | Toluene, Cs2CO3, Cu(OTf)2, 2-picolinic acid | Shorter reaction times, improved yields | arabjchem.orgresearchgate.net |

| Ionic Liquid Solvents | [bmim][PF6] | Recyclable, acts as both solvent and catalyst, high selectivity | isca.me |

Catalyst-Free and Supported Catalyst Systems for Efficient Synthesis

While traditional methods for diethyl malonate alkylation often employ strong bases like sodium ethoxide, research has explored catalyst-free and supported catalyst systems to enhance efficiency and simplify purification processes. Phase-transfer catalysis (PTC) has proven to be a valuable technique, enabling the use of solid bases like potassium carbonate in a biphasic system. scribd.com Catalysts such as 18-crown-6 (B118740) or quaternary ammonium (B1175870) salts facilitate the transfer of the malonate anion from the aqueous or solid phase to the organic phase for reaction with the alkyl halide. scribd.comresearchgate.net This method avoids the need for strictly anhydrous conditions and can lead to high yields of the alkylated product. scribd.com

The development of supported catalysts represents another significant advancement. These catalysts, where the active catalytic species is immobilized on a solid support, offer advantages such as ease of separation from the reaction mixture and potential for reuse. nih.gov For instance, silica-supported FeCl3 has been used as a recyclable heterogeneous catalyst for related reactions. researchgate.net While specific applications to diethyl 2-(bromoethyl)malonate synthesis are still emerging, supported anionic gold nanoparticle catalysts have shown promise in various oxidation reactions and C-C coupling reactions, indicating their potential for future application in malonate chemistry. nih.govnih.govfrontiersin.orgresearchgate.net

The table below provides an overview of different catalytic systems used in the alkylation of diethyl malonate.

Table 2: Catalytic Systems for Diethyl Malonate Alkylation

| Catalytic System | Catalyst | Base | Key Features | Reference(s) |

|---|---|---|---|---|

| Phase-Transfer Catalysis | 18-crown-6 | K2CO3 | Avoids strong, soluble bases; simplifies workup | scribd.com |

| Supported Catalyst | Silica-supported FeCl3 | - | Heterogeneous, recyclable catalyst | researchgate.net |

| Organocatalysis | Squaramide-aza-crown ether | Various | Asymmetric alkylation potential | researchgate.net |

Synthesis of Structural Derivatives and Homologues

The versatility of diethyl 2-(bromoethyl)malonate as a synthetic building block stems from the reactivity of both the bromine atom and the active methylene group, allowing for the preparation of a wide range of functionalized derivatives and homologues.

Preparation of Functionalized Bromoethyl Malonates

The bromine atom in diethyl 2-(bromoethyl)malonate is susceptible to nucleophilic substitution, providing a straightforward route to a variety of functionalized malonates. For example, reaction with sodium azide (B81097) can yield diethyl 2-(azidoethyl)malonate, a precursor for amino acids and other nitrogen-containing compounds. Similarly, hydrolysis of the bromide can lead to the corresponding diethyl 2-(hydroxyethyl)malonate. These functional group interconversions open up pathways to more complex molecular architectures.

While direct experimental data for the functionalization of diethyl 2-(bromoethyl)malonate is not extensively reported in the provided search results, the analogous reactions of other alkyl bromides are well-established in organic chemistry.

Synthetic Pathways to Related Diethyl Bromoalkyl Malonates

The synthetic principles for preparing diethyl 2-(bromoethyl)malonate can be extended to the synthesis of its homologues, such as diethyl 2-(bromopropyl)malonate and diethyl 2-(bromobutyl)malonate. These compounds are typically synthesized through the alkylation of diethyl malonate with the corresponding dibromoalkane (e.g., 1,3-dibromopropane (B121459) or 1,4-dibromobutane). The challenge in these syntheses often lies in achieving selective mono-alkylation, as the mono-alkylated product can undergo a second alkylation. isca.me

Strategies to control mono-alkylation include using a large excess of the dibromoalkane or employing protecting groups. For instance, triethyl methanetricarboxylate has been used as a surrogate for diethyl malonate, where one of the carboxyl groups can be removed after alkylation. scribd.com Phase-transfer catalysis has also been effectively employed for the mono-alkylation of diethyl malonate with various alkyl halides. scribd.comfrontiersin.org

The following table presents examples of the synthesis of related diethyl bromoalkyl malonates.

Table 3: Synthesis of Diethyl Bromoalkyl Malonates

| Product | Alkylating Agent | Catalyst/Base | Yield | Reference(s) |

|---|---|---|---|---|

| Diethyl 2-(bromoethyl)malonate | 1,2-Dibromoethane | NaH | Low yield reported in a specific context | isca.me |

| Diethyl 2-(bromobutyl)malonate | 1,4-Dibromobutane | NaOEt | Not specified | scribd.com |

| Diethyl 2-(bromo-m/p-tolyl)acetate | Bromo-m/p-tolylacetic acid esters | Lipase | Kinetic resolution | researchgate.net |

Reactivity and Mechanistic Investigations of Malonic Acid, Bromoethyl , Diethyl Ester

Nucleophilic Substitution Reactions at the Bromoethyl Moiety

The presence of a primary bromoethyl group in diethyl 2-(2-bromoethyl)malonate makes the terminal carbon atom an electrophilic center, susceptible to attack by nucleophiles. This reactivity can be channeled into either intramolecular or intermolecular pathways, largely dictated by the nature of the nucleophile and the reaction conditions.

Intramolecular Cyclization Pathways via SN2 Mechanisms

In the presence of a base, the activated methylene (B1212753) group of diethyl 2-(2-bromoethyl)malonate can be deprotonated to form a resonance-stabilized carbanion. This carbanion can then act as an internal nucleophile, attacking the electrophilic carbon bearing the bromine atom in an intramolecular SN2 reaction. This process, known as a Thorpe-Ingold cyclization, results in the formation of a cyclopropane (B1198618) ring.

The mechanism involves the formation of a five-membered ring transition state, which is sterically and entropically favored, leading to the efficient formation of diethyl cyclopropane-1,1-dicarboxylate. youtube.comreddit.com The reaction is typically carried out using a base such as sodium ethoxide in ethanol. The driving force for this reaction is the formation of a stable, three-membered ring and the expulsion of the bromide ion as a good leaving group.

This intramolecular cyclization is a key step in the malonic ester synthesis of cycloalkanecarboxylic acids. Following the cyclization, hydrolysis of the diethyl ester groups and subsequent decarboxylation yields cyclopropanecarboxylic acid. libretexts.org

Intermolecular Coupling Reactions with Various Nucleophiles

When diethyl 2-(2-bromoethyl)malonate is treated with external nucleophiles in the absence of conditions that strongly favor intramolecular cyclization (e.g., by using a non-basic nucleophile or by carefully controlling the stoichiometry of the base), intermolecular SN2 reactions can occur. A variety of nucleophiles can be employed to displace the bromide and form new carbon-heteroatom or carbon-carbon bonds.

Common nucleophiles include alkoxides, phenoxides, amines, and sulfur-containing species. For instance, reaction with sodium phenoxide can lead to the formation of diethyl 2-(2-phenoxyethyl)malonate. Similarly, reactions with amines, such as aniline, can yield the corresponding N-substituted products. nih.gov Sulfur nucleophiles, known for their high nucleophilicity, are also effective in these coupling reactions. msu.edulibretexts.orgrsc.org

The table below summarizes the outcomes of intermolecular coupling reactions with various nucleophiles.

| Nucleophile | Reagent | Product | Typical Yield (%) |

| Phenoxide | Sodium Phenoxide | Diethyl 2-(2-phenoxyethyl)malonate | Moderate-Good |

| Amine | Aniline | Diethyl 2-(2-anilinoethyl)malonate | Moderate |

| Thiolate | Sodium Thiophenoxide | Diethyl 2-(2-(phenylthio)ethyl)malonate | Good-Excellent |

| Azide (B81097) | Sodium Azide | Diethyl 2-(2-azidoethyl)malonate | High |

| Cyanide | Potassium Cyanide | Diethyl 3-cyanopropanoate-1,1-dicarboxylate | Moderate |

Note: Yields are generalized from typical SN2 reactions with primary alkyl halides and may vary based on specific reaction conditions.

Influence of Substrate and Reagent Parameters on Reaction Outcomes

The competition between intramolecular cyclization and intermolecular coupling is highly dependent on several factors:

Steric Hindrance: The steric bulk of the nucleophile can significantly influence the reaction pathway. libretexts.orgyoutube.comlibretexts.org Highly hindered nucleophiles may favor deprotonation of the malonate over direct attack at the bromoethyl group, thus promoting intramolecular cyclization. Conversely, smaller, more agile nucleophiles can more easily access the electrophilic carbon, favoring intermolecular substitution.

Base Strength and Concentration: The choice and concentration of the base are critical. A strong, non-nucleophilic base at a concentration sufficient to generate the malonate enolate will favor the intramolecular pathway. If the nucleophile itself is a strong base (e.g., an alkoxide), it can serve the dual purpose of deprotonation and potential intermolecular reaction. Using a weak base or a nucleophile that is not basic will favor the intermolecular reaction. researchgate.net

Solvent Effects: The polarity of the solvent can influence the rates of both SN2 reactions. Polar aprotic solvents, such as DMF or DMSO, are known to accelerate SN2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity. nih.govacgpubs.org This can enhance the rate of intermolecular coupling. In contrast, protic solvents can solvate the nucleophile, potentially slowing the intermolecular reaction and giving the intramolecular pathway a competitive advantage.

Reactions Involving the Activated Methylene Group

The methylene protons situated between the two carbonyl groups of the malonate ester are acidic (pKa ≈ 13 in DMSO) and can be readily removed by a suitable base to form a stabilized enolate. sodium-methoxide.netlibretexts.org This enolate is a potent nucleophile and can participate in a range of carbon-carbon bond-forming reactions.

Further Alkylation and Dialkylation Strategies

The enolate of diethyl 2-(2-bromoethyl)malonate can be further alkylated at the central carbon atom by reaction with an alkyl halide. libretexts.orgorgsyn.org This allows for the introduction of a second substituent on the malonate backbone. For this to be successful, the alkylation of the methylene group must be faster than the intramolecular cyclization. This can often be achieved by using a strong, non-nucleophilic base like sodium hydride to pre-form the enolate at low temperature, followed by the addition of the alkylating agent. researchgate.net

A typical reaction sequence would involve the treatment of diethyl 2-(2-bromoethyl)malonate with sodium hydride in an aprotic solvent like THF, followed by the addition of an alkyl halide such as methyl iodide or benzyl (B1604629) bromide. orgsyn.orgorgsyn.org This would yield the corresponding diethyl 2-alkyl-2-(2-bromoethyl)malonate.

It is also possible to achieve dialkylation of diethyl malonate in a stepwise manner, where the bromoethyl group is introduced first, followed by a second, different alkyl group. pearson.com This approach offers a route to asymmetrically disubstituted malonic esters, which are valuable precursors for a variety of complex target molecules.

| Alkylating Agent | Base | Product |

| Methyl Iodide | Sodium Hydride | Diethyl 2-(2-bromoethyl)-2-methylmalonate |

| Benzyl Bromide | Sodium Ethoxide | Diethyl 2-(2-bromoethyl)-2-benzylmalonate |

| Allyl Bromide | Potassium Carbonate | Diethyl 2-allyl-2-(2-bromoethyl)malonate |

Knoevenagel Condensation and Related Carbon-Carbon Bond Forming Reactions

The activated methylene group of diethyl 2-(2-bromoethyl)malonate can participate in Knoevenagel condensations with aldehydes and ketones. sodium-methoxide.netwikipedia.orgresearchgate.net This reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638) or pyridine), which is basic enough to deprotonate the malonate but not the aldehyde or ketone, thus preventing self-condensation of the carbonyl compound. amazonaws.comorganicreactions.org

The mechanism involves the formation of the malonate enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate is protonated, and subsequent dehydration yields an α,β-unsaturated product. wikipedia.orgamazonaws.com

For example, the condensation of diethyl 2-(2-bromoethyl)malonate with an aromatic aldehyde, such as benzaldehyde, in the presence of a catalytic amount of piperidine and acetic acid, would yield the corresponding benzylidene derivative. These highly functionalized products can serve as versatile intermediates for the synthesis of more complex molecules, including heterocycles and polymers.

The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity for a wide range of aldehydes, including both aromatic and aliphatic substrates. amazonaws.com

| Aldehyde | Catalyst | Product | Typical Yield (%) |

| Benzaldehyde | Piperidine/Acetic Acid | Diethyl 2-benzylidene-2-(2-bromoethyl)malonate | 85-95 |

| 4-Nitrobenzaldehyde | Immobilized Gelatine/DMSO | Diethyl 2-(4-nitrobenzylidene)-2-(2-bromoethyl)malonate | 80-90 |

| Isovaleraldehyde | Immobilized Gelatine/DMSO | Diethyl 2-(3-methylbutylidene)-2-(2-bromoethyl)malonate | 85-90 |

Note: Yields are based on analogous Knoevenagel condensations with diethyl malonate and may vary for the bromoethyl derivative. amazonaws.comresearchgate.net

Michael Addition Reactions with α,β-Unsaturated Systems

While diethyl 2-(2-bromoethyl)malonate can, in principle, act as a nucleophile in traditional Michael additions, its most significant and well-documented reactivity in this context is an intramolecular variant known as the Michael-Initiated Ring Closure (MIRC). In this reaction, the molecule does not add to an external α,β-unsaturated system but rather cyclizes upon itself to form cyclopropane derivatives.

The process is initiated by the deprotonation of the carbon atom situated between the two electron-withdrawing ester groups. This α-proton is significantly acidic (pKa ≈ 13-14 in DMSO for diethyl malonate) and can be readily removed by a suitable base to form a stabilized enolate. wikipedia.org This enolate then acts as an intramolecular nucleophile, attacking the electrophilic carbon atom bonded to the bromine in a 3-exo-tet cyclization. This intramolecular S_N2 reaction results in the displacement of the bromide ion and the formation of a stable cyclopropane ring. stackexchange.com This transformation is a cornerstone in the synthesis of 1,1-cyclopropanedicarboxylate compounds, which are versatile building blocks in their own right. researchgate.net

The efficiency of this cyclization is dependent on the choice of base and reaction conditions. A variety of bases have been successfully employed to promote this transformation.

| Base | Solvent | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| Sodium Ethoxide (NaOEt) | Ethanol (EtOH) | Reflux | Diethyl cyclopropane-1,1-dicarboxylate | stackexchange.com |

| Potassium Carbonate (K₂CO₃) | Acetone / DMF | Room Temperature to Reflux | Diethyl cyclopropane-1,1-dicarboxylate | researchgate.net |

| Sodium Hydride (NaH) | THF / DMF | 0 °C to Room Temperature | Diethyl cyclopropane-1,1-dicarboxylate | nih.gov |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | DCM / Toluene (B28343) | Room Temperature | Diethyl cyclopropane-1,1-dicarboxylate | N/A |

The mechanism involves an equilibrium between the starting material and its enolate, followed by the irreversible ring-closing step. stackexchange.com This reaction is a powerful method for constructing strained three-membered rings, which are prevalent in natural products and serve as key intermediates in further synthetic transformations. researchgate.netresearchgate.netorganic-chemistry.org

Ester Functional Group Transformations

The ester groups of diethyl 2-(2-bromoethyl)malonate can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions. However, the resulting 2-(2-bromoethyl)malonic acid is a β-dicarboxylic acid, a class of compounds known for its propensity to undergo decarboxylation upon heating. masterorganicchemistry.com This thermal instability makes the isolation of the diacid intermediate challenging.

Vigorous hydrolysis, typically achieved by heating with strong aqueous acid (e.g., HBr, H₂SO₄) or a strong base (e.g., NaOH, KOH) followed by acidic workup, almost invariably leads to the simultaneous loss of one carboxyl group as carbon dioxide. nih.govbeilstein-journals.org This process results in the formation of 4-bromobutanoic acid.

The mechanism of decarboxylation proceeds through a cyclic transition state (for the free acid) or after protonation of the carboxylate, leading to the formation of an enol, which then tautomerizes to the more stable carboxylic acid product. masterorganicchemistry.com

| Reagents | Conditions | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| 1. NaOH (aq) 2. H₃O⁺ | Reflux, then acidification | 2-(2-Bromoethyl)malonic acid | 4-Bromobutanoic acid | masterorganicchemistry.com |

| HBr (aq) / Acetic Acid | Reflux | 2-(2-Bromoethyl)malonic acid | 4-Bromobutanoic acid | nih.govbeilstein-journals.org |

| H₂SO₄ (aq) | Heat | 2-(2-Bromoethyl)malonic acid | 4-Bromobutanoic acid | masterorganicchemistry.com |

Studies on structurally similar compounds, such as diethyl 2-(perfluorophenyl)malonate, have shown that the malonic acid derivative is highly unstable and readily decarboxylates, preventing its isolation. nih.govbeilstein-journals.orgbeilstein-journals.org A similar outcome is expected for 2-(2-bromoethyl)malonic acid. Selective hydrolysis to the monoester is also possible but requires carefully controlled conditions, often using a stoichiometric amount of base at low temperatures.

Transesterification offers a pathway to modify the ester functionalities of diethyl 2-(2-bromoethyl)malonate, providing access to a wider range of derivatives without altering the core bromoethylmalonate structure. This reaction involves treating the diester with an excess of a different alcohol in the presence of an acid or base catalyst.

Research on the transesterification of the parent diethyl malonate with benzyl alcohol has demonstrated the feasibility of this transformation using solid acid catalysts like modified zirconia. researchgate.net In such reactions, a mixture of products, including the mixed ester (benzyl ethyl 2-(2-bromoethyl)malonate) and the disubstituted ester (dibenzyl 2-(2-bromoethyl)malonate), can be formed. The product distribution can be controlled by adjusting the molar ratio of reactants and the reaction conditions.

The Eley-Rideal mechanism has been proposed for this type of reaction, where one reactant adsorbs onto the catalyst surface and then reacts with the second reactant from the bulk phase. researchgate.net

| Catalyst | Temperature (K) | DEM:BA Molar Ratio | Products | Reference |

|---|---|---|---|---|

| Sulfated Zirconia (SZ) | 393 - 433 | 1:3 | Benzyl ethyl malonate, Dibenzyl malonate | researchgate.net |

| Mo(VI)/ZrO₂ | 433 | 1:3 | Benzyl ethyl malonate, Dibenzyl malonate | researchgate.net |

| W(VI)/ZrO₂ | 433 | 1:3 | Benzyl ethyl malonate, Dibenzyl malonate | researchgate.net |

Data extrapolated from a study on diethyl malonate (DEM) with benzyl alcohol (BA). The reactivity is expected to be analogous for the bromoethyl derivative.

This method allows for the synthesis of malonate esters with varied properties, such as higher boiling points or different solubilities, which can be advantageous for specific synthetic applications.

Redox Chemistry of Malonic Acid, Bromoethyl-, Diethyl Ester

The carbon-bromine bond in diethyl 2-(2-bromoethyl)malonate is susceptible to reduction, providing a method to convert the bromoethyl group into an ethyl group. This transformation yields diethyl 2-ethylmalonate, a common building block in organic synthesis. Several reductive methods can be employed to achieve this dehalogenation.

Catalytic hydrogenation, using hydrogen gas and a palladium on carbon catalyst (H₂/Pd-C), is a clean and efficient method. Alternatively, hydride reagents such as lithium aluminum hydride (LiAlH₄) can reduce the C-Br bond, although this powerful reagent will also reduce the ester groups to alcohols if not used under carefully controlled conditions. A more chemoselective method for dehalogenation in the presence of esters is the use of radical-based reducing agents like tributyltin hydride (Bu₃SnH) with a radical initiator such as AIBN.

| Reagent | Typical Conditions | Product | Comments |

|---|---|---|---|

| H₂ / Pd-C | Ethanol, rt, atmospheric pressure | Diethyl 2-ethylmalonate | Chemoselective for C-Br bond. |

| Tributyltin Hydride (Bu₃SnH), AIBN | Toluene, Reflux | Diethyl 2-ethylmalonate | Radical mechanism; tolerates esters. |

| Zinc Dust / Acetic Acid | Heat | Diethyl 2-ethylmalonate | Dissolving metal reduction. |

| Lithium Aluminum Hydride (LiAlH₄) | THF, 0 °C | 2-Ethylpropane-1,3-diol | Reduces both C-Br and ester groups. |

The oxidative chemistry of diethyl 2-(2-bromoethyl)malonate is less documented than its other transformations. However, based on the known reactivity of malonic esters, several oxidative pathways are plausible. The primary site for oxidation is the nucleophilic enolate formed upon deprotonation.

For instance, the enolate could potentially undergo oxidative coupling in the presence of an oxidant like iodine (I₂) or a copper(II) salt to form a dimeric species. Another possibility involves the oxidation of the α-carbon itself. While direct oxidation can be challenging, related malonic esters can undergo hydroxylation at the α-position using specific reagents like molecular oxygen with a strong base or more sophisticated oxidants like MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)).

Furthermore, the nitrosation of diethyl malonate with sodium nitrite (B80452) in acetic acid to yield diethyl oximinomalonate is a well-known oxidative transformation, which could theoretically be applied to the bromoethyl derivative, providing a route to α-oximino or α-amino functionalities after subsequent reduction. wikipedia.org The synthetic utility of these specific oxidative transformations for the bromoethyl derivative remains an area for further exploration.

Applications of Malonic Acid, Bromoethyl , Diethyl Ester in Complex Molecule Synthesis

Role in the Synthesis of Heterocyclic Compounds

The bifunctional nature of diethyl 2-(bromoethyl)malonate makes it an excellent precursor for the synthesis of various heterocyclic systems. The bromoethyl moiety serves as an electrophilic site for intramolecular cyclization or intermolecular reactions, while the malonate portion provides a handle for further functionalization.

Precursors for Nitrogen-Containing Heterocycles

Diethyl 2-(bromoethyl)malonate is instrumental in the synthesis of various nitrogen-containing heterocycles, such as piperidines and their derivatives. A common strategy involves the initial alkylation of an amine with the bromoethyl group, followed by cyclization.

For instance, the reaction of diethyl 2-(bromoethyl)malonate with a primary amine can lead to the formation of a secondary amine intermediate. Subsequent base-mediated intramolecular cyclization via Dieckmann condensation can then afford a piperidine-3-carboxylate derivative. This approach is exemplified in the synthesis of precursors for various biologically active molecules.

A related strategy involves the Michael addition of an amine to an activated alkene derived from diethyl malonate, followed by cyclization. For example, the reaction of diethyl malonate with acrylonitrile (B1666552) yields diethyl 2-cyanoethylmalonate. This intermediate can then undergo reductive cyclization to produce ethyl 2-oxo-3-piperidinecarboxylate, a key intermediate for various pharmaceuticals. google.com

| Reactant 1 | Reactant 2 | Product | Heterocycle Formed |

| Diethyl 2-(bromoethyl)malonate | Primary Amine | Substituted Piperidine-3-carboxylate | Piperidine (B6355638) |

| Diethyl malonate | Acrylonitrile | Diethyl 2-cyanoethylmalonate | Intermediate for Piperidine |

Synthesis of Oxygen and Sulfur Heterocycles

The synthetic utility of diethyl 2-(bromoethyl)malonate extends to the preparation of oxygen and sulfur-containing heterocycles. Intramolecular cyclization is a key strategy in these transformations.

For the synthesis of tetrahydrofuran (B95107) derivatives, the bromoethyl group of a suitably substituted malonate can undergo an intramolecular Williamson ether synthesis. This typically involves the deprotonation of a hydroxyl group within the same molecule, which then acts as a nucleophile to displace the bromide ion, leading to the formation of the five-membered oxygen-containing ring. While direct examples with diethyl 2-(bromoethyl)malonate are not extensively documented in readily available literature, the principle is a fundamental and widely applied method in organic synthesis for forming cyclic ethers. organic-chemistry.org

Similarly, the synthesis of thiacyclohexane (thiane) derivatives can be envisioned. The reaction of a thiol with diethyl 2-(bromoethyl)malonate would lead to a sulfide (B99878) intermediate. Subsequent intramolecular cyclization, analogous to the Dieckmann condensation, could then yield a functionalized thiacyclohexane.

| Target Heterocycle | Key Reaction Type | Starting Material Moiety |

| Tetrahydrofuran | Intramolecular Williamson Ether Synthesis | Hydroxyethyl |

| Thiacyclohexane (Thiane) | Intramolecular Alkylation/Condensation | Thioethyl |

Utility in Natural Product Total Synthesis

The construction of complex molecular architectures found in natural products often relies on the use of versatile building blocks like diethyl 2-(bromoethyl)malonate. Its ability to participate in carbon-carbon bond formation and introduce functional groups makes it a valuable tool for synthetic chemists.

Construction of Carbon Skeletons in Bioactive Molecules

The malonic ester synthesis, a classic method for forming carbon-carbon bonds, can be effectively applied using diethyl 2-(bromoethyl)malonate. wikipedia.org The active methylene (B1212753) group of the malonate can be deprotonated and alkylated, allowing for the introduction of various substituents. The bromoethyl group itself can act as a two-carbon building block.

For example, in the synthesis of complex acyclic or macrocyclic natural products, the bromoethyl group can be used to extend a carbon chain by two atoms through nucleophilic substitution. The resulting malonate can then be further elaborated or decarboxylated to a carboxylic acid.

Stereoselective Introduction of Functional Groups

Achieving specific stereochemistry is a critical aspect of natural product synthesis. While diethyl 2-(bromoethyl)malonate itself is achiral, it can be used in stereoselective reactions to introduce new stereocenters.

One notable application is in the stereoselective synthesis of cyclopropanes. The reaction of diethyl malonate with α,β-unsaturated compounds, such as chalcones, in the presence of a base can lead to the formation of cyclopropane (B1198618) derivatives through a Michael-initiated ring closure (MIRC) reaction. researchgate.net By using a chiral catalyst or a chiral auxiliary, this reaction can be rendered enantioselective, providing access to optically active cyclopropanes which are key structural motifs in many natural products. Although direct examples with the bromoethyl derivative are less common, the underlying principle of malonate addition for cyclopropanation is well-established. researchgate.net

| Synthetic Goal | Role of Diethyl Malonate Derivative | Key Transformation |

| Carbon Skeleton Elongation | Two-carbon building block | Nucleophilic substitution |

| Stereocenter Introduction | Pro-nucleophile | Michael-initiated ring closure |

Preparation of Advanced Intermediates for Specialty Chemicals

Diethyl 2-(bromoethyl)malonate and its close relatives serve as crucial intermediates in the production of a variety of specialty chemicals, including pharmaceuticals and agrochemicals.

A significant application is in the synthesis of 1,3,4-triazine derivatives, which are known to exhibit herbicidal activity. google.comepo.orggoogle.com In a patented process, diethyl 2-bromomalonate is reacted with methylhydrazine in the presence of a catalyst to form 1,3-diethyl 2-(2-methylhydrazinylidene)propanedioate. google.comepo.orggoogle.com This intermediate is a key precursor for the construction of the 1,3,4-triazine ring system. google.comepo.orggoogle.com The reaction proceeds with good yields and provides a more direct route compared to methods involving the oxidation of diethyl malonate. google.com

| Reactant | Reagent | Product | Application | Reference |

| Diethyl 2-bromomalonate | Methylhydrazine | 1,3-Diethyl 2-(2-methylhydrazinylidene)propanedioate | Intermediate for Herbicides | google.comepo.orggoogle.com |

Furthermore, derivatives of diethyl malonate are used in the synthesis of GABA analogues, which are important neurotransmitters and targets for drug development. nih.gov The functionalized malonate backbone provides a scaffold for creating molecules that can interact with GABA receptors.

Building Blocks for Agrochemicals and Functional Materials

The unique structural features of diethyl 2-(2-bromoethyl)malonate make it a valuable precursor in the synthesis of specialized molecules with applications in agriculture and material science. The presence of the bromoethyl group allows for alkylation reactions, while the malonic ester can participate in various condensation and cyclization reactions.

While direct synthesis of commercial agrochemicals using diethyl 2-(2-bromoethyl)malonate is not extensively documented in publicly available literature, the synthesis of structurally related compounds highlights its potential. For instance, derivatives of diethyl malonate are crucial intermediates in the production of herbicides like Pinoxaden. patsnap.comgoogle.comnih.govgoogle.com The synthesis of Pinoxaden involves the reaction of a substituted bromobenzene (B47551) with diethyl malonate, demonstrating the importance of the bromo- and malonate functionalities in constructing the core structure of the agrochemical. google.com

Furthermore, the synthesis of phosphonate (B1237965) analogs of amino acids, which have shown potential as herbicides, utilizes precursors structurally similar to diethyl 2-(2-bromoethyl)malonate. In one example, diethyl 2-bromoethylphosphonate is reacted with diethyl acetamidomalonate to create a key intermediate. kyushu-u.ac.jp This reaction underscores the utility of the bromoethyl group in forming new carbon-carbon bonds, a fundamental step in building the backbone of these bioactive molecules.

In the realm of functional materials, derivatives of diethyl malonate, such as diethyl 2-bromo-2-methylmalonate, have been employed as initiators in atom transfer radical polymerization (ATRP). This process is used to create well-defined polymers with specific properties. sigmaaldrich.com Although not the bromoethyl derivative, this application showcases the role of the bromo- and ester groups in controlling polymerization reactions, suggesting a potential application for diethyl 2-(2-bromoethyl)malonate in the synthesis of functional polymers.

Synthons for Substituted Carboxylic Acids and Their Derivatives

Diethyl 2-(2-bromoethyl)malonate is a valuable synthon for the preparation of a wide array of substituted carboxylic acids and their derivatives. The classic malonic ester synthesis provides a powerful method for converting alkyl halides into carboxylic acids, and the bromoethyl group within the same molecule offers intriguing possibilities for intramolecular reactions.

The general strategy of the malonic ester synthesis involves the deprotonation of the α-carbon of the malonic ester, followed by alkylation with an alkyl halide. Subsequent hydrolysis of the ester groups and decarboxylation yields a substituted carboxylic acid. The bromoethyl group in diethyl 2-(2-bromoethyl)malonate can act as the alkylating agent in an intramolecular fashion, leading to the formation of cyclopropane derivatives. The reaction of diethyl malonate with 1,2-dihaloethanes is a known method for producing cyclopropane-1,1-dicarboxylic acid derivatives. nih.gov

Moreover, the bromo group can be displaced by various nucleophiles to introduce different functional groups, which can then be carried through the synthetic sequence to afford a diverse range of carboxylic acid derivatives. The reactions of diethyl bromomalonate with nucleophiles like phenoxide and ethoxide ions have been studied, illustrating the potential for creating a variety of substituted malonic esters which can then be converted to the corresponding carboxylic acids. creighton.edu

The malonic ester moiety can also participate in cyclocondensation reactions with dinucleophiles to form heterocyclic compounds. nih.govresearchgate.net These heterocyclic systems are often core structures in pharmaceuticals and other functional molecules. While direct examples with diethyl 2-(2-bromoethyl)malonate are not abundant, the principle of using substituted malonates for the synthesis of heterocycles is well-established.

Advanced Spectroscopic and Analytical Techniques for Research on Malonic Acid, Bromoethyl , Diethyl Ester

High-Resolution NMR Spectroscopy for Complex Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of diethyl 2-(2-bromoethyl)malonate. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence and connectivity of the various functional groups.

In the ¹H NMR spectrum, distinct signals corresponding to the ethyl ester groups and the bromoethyl substituent are expected. The ethoxy groups give rise to a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-OCH₂CH₃) typically appear as a quartet, while the methyl protons (-OCH₂CH₃) resonate as a triplet. The protons of the bromoethyl group (-CH₂CH₂Br) and the methine proton (-CH-) on the malonate backbone will exhibit specific chemical shifts and coupling patterns that are crucial for confirming the structure.

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. Key resonances include those for the carbonyl carbons of the ester groups, the carbons of the ethyl groups, the methine carbon of the malonate, and the two carbons of the bromoethyl chain. The chemical shifts of these carbons are influenced by their local electronic environment, providing unambiguous evidence for the compound's structure.

Table 1: Predicted ¹H NMR Chemical Shifts for Diethyl 2-(2-bromoethyl)malonate

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -OCH₂CH₃ | ~4.2 | Quartet |

| -CH₂Br | ~3.5 | Triplet |

| -CH- | ~3.4 | Triplet |

| -CH₂- (next to CH) | ~2.3 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for Diethyl 2-(2-bromoethyl)malonate

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~168 |

| -OCH₂CH₃ | ~62 |

| -CH- | ~50 |

| -CH₂- (next to CH) | ~33 |

| -CH₂Br | ~30 |

Mass Spectrometry Techniques for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For diethyl 2-(2-bromoethyl)malonate, MS is employed to confirm the successful synthesis of the target molecule and to identify any byproducts.

Electron Ionization (EI) is a common MS technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation of the molecular ion provides a characteristic fingerprint that can be used for structural elucidation. A key feature in the mass spectrum of bromo-compounds is the presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br), which have a nearly 1:1 natural abundance. This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity.

Common fragmentation pathways for malonate esters involve the loss of the ester groups or parts thereof. For instance, the loss of an ethoxy radical (-•OCH₂CH₃) or an entire ethyl group is frequently observed. mdpi.com The fragmentation of the bromoethyl side chain can also provide valuable structural information.

High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy. This is particularly useful to distinguish between compounds with the same nominal mass but different elemental compositions.

While a specific mass spectrum for diethyl 2-(2-bromoethyl)malonate is not widely published, analysis of related compounds such as diethyl dibromomalonate reveals characteristic fragmentation patterns. nist.gov The mass spectrum of diethyl 2-substituted malonates often shows a significant fragmentation corresponding to the loss of the entire diethyl malonate moiety. mdpi.com

Table 3: Expected Key Ions in the Mass Spectrum of Diethyl 2-(2-bromoethyl)malonate

| m/z Value | Ion |

|---|---|

| 268/270 | [M]⁺ (Molecular ion) |

| 223/225 | [M - OCH₂CH₃]⁺ |

| 189 | [M - CH₂CH₂Br]⁺ |

Chromatographic Methods for Purification and Purity Assessment in Research Settings

Chromatographic techniques are essential for the purification of diethyl 2-(2-bromoethyl)malonate from reaction mixtures and for the assessment of its purity. The choice of chromatographic method depends on the scale of the synthesis and the nature of the impurities.

Column Chromatography is a widely used preparative technique for purifying organic compounds. orgsyn.org For diethyl 2-(2-bromoethyl)malonate, a silica (B1680970) gel stationary phase is typically employed with a non-polar to moderately polar eluent system, such as a mixture of hexanes and ethyl acetate. rsc.org The separation is based on the differential adsorption of the components of the mixture to the silica gel. By gradually increasing the polarity of the eluent, the desired compound can be eluted and collected in pure fractions. The progress of the separation is often monitored by Thin Layer Chromatography (TLC). rsc.orgnih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of the final product with high resolution and sensitivity. researchgate.net Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), is a common method for analyzing malonate esters. sielc.com The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for identification and quantification. Gradient elution, where the composition of the mobile phase is changed during the analysis, can be employed to effectively separate a wide range of components in a mixture.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another valuable tool for purity assessment, especially for volatile compounds like diethyl malonate derivatives. researchgate.net The sample is vaporized and passed through a column with a specific stationary phase. The retention time in GC is a key parameter for identification. When coupled with MS, it allows for the separation and subsequent mass analysis of each component in a mixture, providing a high level of confidence in the identification of the main product and any impurities.

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

The synthesis of derivatives of diethyl 2-(2-bromoethyl)malonate can lead to crystalline products suitable for X-ray analysis. For example, reaction of the bromoethyl group with a nucleophile can introduce functionalities that facilitate crystallization. The resulting crystal structure can confirm the stereochemistry of the reaction and reveal subtle intramolecular and intermolecular interactions, such as hydrogen bonding, which dictate the packing of the molecules in the crystal lattice. nih.govresearchgate.netresearchgate.net

For instance, studies on the crystal structure of other substituted diethyl malonate derivatives have provided valuable insights into their molecular geometry and intermolecular interactions. nih.govresearchgate.netresearchgate.netnih.gov These studies serve as a reference for understanding the potential solid-state behavior of derivatives of diethyl 2-(2-bromoethyl)malonate.

Table 4: Mentioned Chemical Compounds

| Compound Name | Synonym(s) |

|---|---|

| Malonic acid, bromoethyl-, diethyl ester | Diethyl 2-(2-bromoethyl)malonate |

| Diethyl bromomalonate | |

| Diethyl dibromomalonate | |

| Diethyl malonate | |

| Diethyl 2-bromo-2-methylmalonate | |

| Acetonitrile | |

| Ethyl acetate | |

| Hexane | |

| Silica gel | |

| Thin Layer Chromatography | TLC |

| High-Performance Liquid Chromatography | HPLC |

| Gas Chromatography | GC |

| Mass Spectrometry | MS |

Computational and Theoretical Studies of Malonic Acid, Bromoethyl , Diethyl Ester

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure of "Malonic acid, bromoethyl-, diethyl ester". This method allows for the calculation of various electronic properties that are crucial for understanding the molecule's reactivity and stability. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can provide insights into the molecule's geometry, orbital energies, and charge distribution. libretexts.org

The optimized molecular structure reveals the spatial arrangement of atoms, including key bond lengths and angles. For instance, the C-Br bond length and the O=C-C-C dihedral angles of the ester groups are critical parameters that influence the molecule's conformational preferences and reactivity.

Electron distribution analysis, through methods such as Natural Bond Orbital (NBO) analysis, can quantify the partial charges on each atom. This is particularly insightful for understanding the electrophilic and nucleophilic sites within the molecule. The carbon atom attached to the bromine is expected to be electrophilic, while the oxygen atoms of the carbonyl groups are nucleophilic.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally suggests higher reactivity. libretexts.org

Table 1: Hypothetical DFT-Calculated Electronic Properties of Diethyl 2-bromo-2-ethylmalonate

| Property | Value | Unit |

| HOMO Energy | -7.2 | eV |

| LUMO Energy | -0.9 | eV |

| HOMO-LUMO Gap | 6.3 | eV |

| Dipole Moment | 2.5 | Debye |

| Partial Charge on Cα | +0.15 | e |

| Partial Charge on Br | -0.20 | e |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a means to explore the conformational landscape and intermolecular interactions of "Malonic acid, bromoethyl-, diethyl ester" over time. researchgate.net By simulating the atomic motions based on a force field, MD can reveal the preferred shapes (conformers) of the molecule and the energetic barriers between them. mdpi.com

For a flexible molecule like diethyl 2-bromo-2-ethylmalonate, with rotatable bonds in its ethyl and ester groups, a multitude of conformations are possible. MD simulations can map the potential energy surface as a function of key dihedral angles, identifying low-energy, stable conformers. mdpi.com This analysis is crucial as the reactivity and physical properties of the molecule can be highly dependent on its conformation.

Furthermore, MD simulations can be used to study the behavior of the molecule in different solvent environments. By simulating a single molecule of diethyl 2-bromo-2-ethylmalonate in a box of solvent molecules (e.g., water, ethanol), one can analyze the intermolecular interactions, such as hydrogen bonding and van der Waals forces. The radial distribution function (RDF) can be calculated to understand the solvation shell structure around specific atoms or functional groups of the solute molecule.

Table 2: Hypothetical Conformational Analysis Data from MD Simulations

| Dihedral Angle | Most Populated Range (degrees) | Relative Population (%) |

| C-C-C(=O)-O (Ester 1) | 170 to 190 | 65 |

| C-C-C(=O)-O (Ester 2) | -170 to -190 | 62 |

| Br-C-C-C (Ethyl) | 50 to 70 | 45 |

| Br-C-C-C (Ethyl) | 170 to 190 | 30 |

| Br-C-C-C (Ethyl) | -50 to -70 | 25 |

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions involving "Malonic acid, bromoethyl-, diethyl ester". By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. sumitomo-chem.co.jp

Transition state theory is a fundamental concept in this context, where the rate of a reaction is related to the energy of the transition state. libretexts.org Computational methods, particularly DFT, can be used to locate the geometry of the transition state and calculate its energy. This allows for the determination of the activation energy, which is a critical factor governing the reaction rate. sumitomo-chem.co.jp

For example, in a nucleophilic substitution reaction where a nucleophile attacks the carbon atom bearing the bromine atom, computational methods can model the entire reaction pathway. This would involve calculating the energies of the reactants, the transition state (where the nucleophile is partially bonded and the C-Br bond is partially broken), and the products. The intrinsic reaction coordinate (IRC) can be calculated to confirm that the located transition state correctly connects the reactants and products.

Table 3: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.4 |

| Products | -12.8 |

Prediction of Reactivity and Selectivity in Novel Chemical Transformations

Computational methods are increasingly used to predict the reactivity and selectivity of molecules in novel chemical transformations, reducing the need for extensive experimental screening. nih.gov For "Malonic acid, bromoethyl-, diethyl ester," these predictive capabilities can guide the design of new synthetic routes.

Reactivity indices derived from DFT calculations, such as the Fukui functions and local softness, can predict the most reactive sites in the molecule for electrophilic, nucleophilic, and radical attacks. These indices provide a more nuanced picture of reactivity than simple partial charges. For instance, they can help in predicting whether a reaction will occur at the α-carbon, the carbonyl carbons, or another part of the molecule.

In reactions where multiple products can be formed, computational chemistry can predict the selectivity (chemo-, regio-, and stereoselectivity). By calculating the activation energies for the different possible reaction pathways leading to the various products, the most favorable pathway can be identified. The pathway with the lowest activation energy is expected to be the dominant one, thus determining the major product.

Table 4: Hypothetical Predicted Selectivity for a Reaction with a Dithiol Nucleophile

| Product | Activation Energy (kcal/mol) | Predicted Yield (%) |

| Monosubstitution | 12.5 | 85 |

| Disubstitution | 18.2 | 10 |

| Cyclization | 25.0 | 5 |

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives (excluding biological activity discussion)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to a specific property. wikipedia.org While often used for biological activity, QSAR, or more broadly, Quantitative Structure-Property Relationship (QSPR) studies, can also be applied to predict physical and chemical properties. wikipedia.org

For a series of derivatives of "Malonic acid, bromoethyl-, diethyl ester," a QSAR/QSPR study could be developed to predict properties such as boiling point, solubility, or chromatographic retention time. This involves calculating a set of molecular descriptors for each derivative. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies).

Multiple linear regression (MLR) or more advanced machine learning algorithms are then used to build a model that correlates a selection of these descriptors with the property of interest. nih.gov A statistically robust model can then be used to predict the properties of new, unsynthesized derivatives, aiding in the selection of candidates with desired physical or chemical characteristics.

Table 5: Hypothetical QSPR Model for Predicting Boiling Point of Malonic Acid, Bromoethyl-, Diethyl Ester Derivatives

Equation: Boiling Point (°C) = 1.2 * (Molecular Weight) + 5.5 * (Polarizability) - 2.3 * (LogP) + 35.7

R²: 0.92

Q² (cross-validation): 0.85

| Descriptor | Coefficient | p-value |

| Molecular Weight | 1.2 | <0.01 |

| Polarizability | 5.5 | <0.01 |

| LogP | -2.3 | 0.02 |

| Intercept | 35.7 | <0.01 |

Future Perspectives and Emerging Research Avenues

Exploration of Unconventional Reactivity Patterns

Recent research has moved beyond the traditional nucleophilic substitution reactions of malonates to explore more unconventional reactivity patterns. For Malonic acid, bromoethyl-, diethyl ester, this includes its participation in radical reactions and novel cyclization strategies.

One area of significant interest is the use of malonate derivatives in photoredox catalysis . These reactions, initiated by visible light, allow for the formation of radical intermediates under mild conditions. While specific studies on the bromoethyl derivative are emerging, the broader class of bromomalonates has been shown to undergo Atom Transfer Radical Addition (ATRA) reactions to form new carbon-carbon bonds. This opens up possibilities for the construction of complex molecular architectures from simple precursors.

Another key area of unconventional reactivity is the synthesis of highly strained ring systems, such as cyclopropanes . The bromoethyl group can act as an internal electrophile after the malonate moiety has reacted, leading to the formation of cyclopropane (B1198618) rings. Research into the organocatalyzed enantioselective cyclopropanation of α,β-unsaturated aldehydes with bromomalonates has shown that these reactions can proceed with high diastereoselectivity and enantioselectivity. chemistryviews.org This methodology provides a powerful tool for the synthesis of chiral cyclopropanes, which are important structural motifs in many biologically active molecules.

The C-arylation of diethyl malonate using various aryl halides has also been demonstrated with nanoparticle-based catalysts, suggesting that the bromoethyl derivative could be a substrate for similar cross-coupling reactions to introduce aromatic moieties. researchgate.net

Integration into Automated and Flow Chemistry Platforms

The translation of complex organic syntheses from traditional batch processes to automated and continuous flow platforms is a major trend in modern chemistry, offering improved safety, efficiency, and scalability. Malonate derivatives are being increasingly integrated into these new technologies.

Continuous-flow chemistry offers precise control over reaction parameters, which can be particularly advantageous for reactions with reactive intermediates or exothermic profiles. The cyclopropanation reaction using bromomalonates, for instance, has been successfully adapted to a continuous-flow process using an immobilized organocatalyst. chemistryviews.org This approach not only allows for the continuous production of the desired cyclopropane but also minimizes the formation of byproducts by reducing the contact time between the product and the base. chemistryviews.org The development of such flow processes for reactions involving Malonic acid, bromoethyl-, diethyl ester could enable the large-scale and on-demand synthesis of key intermediates.

Automated synthesis platforms that can perform multi-step reaction sequences with minimal human intervention are revolutionizing drug discovery and materials science. While specific automated synthesis protocols for Malonic acid, bromoethyl-, diethyl ester are not yet widely reported, the reaction of diethyl 2-bromomalonate with 1-vinyl-2-pyrrolidinone has been studied in the context of robot-driven reaction discovery. thieme.de This indicates the potential for incorporating this class of compounds into automated workflows for the rapid optimization of reaction conditions and the synthesis of compound libraries.

| Platform | Application with Malonate Derivatives | Potential for Malonic acid, bromoethyl-, diethyl ester |

| Continuous Flow | Enantioselective cyclopropanation with bromomalonates. chemistryviews.org | Synthesis of cyclopropane derivatives and other heterocycles. |

| Automated Synthesis | Robot-driven discovery of new reactions. thieme.de | High-throughput screening and library synthesis. |

Development of Chiral Malonic Acid, Bromoethyl-, Diethyl Ester Derivatives for Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries. While the direct asymmetric synthesis of chiral derivatives of Malonic acid, bromoethyl-, diethyl ester is a nascent field, the broader area of asymmetric malonate chemistry provides a clear roadmap for future research.

One promising approach is the use of chiral auxiliaries . These are chiral molecules that can be temporarily attached to the malonate, directing subsequent reactions to proceed with high stereoselectivity. After the desired transformation, the auxiliary can be removed, yielding the enantiomerically enriched product.

Another powerful strategy is asymmetric catalysis , where a small amount of a chiral catalyst is used to generate a large amount of a chiral product. Chiral phase-transfer catalysts have been successfully employed for the enantioselective alkylation of malonate derivatives. researchgate.netthieme-connect.denih.govpatsnap.com Furthermore, chiral Brønsted acids are emerging as powerful organocatalysts for a variety of asymmetric transformations. nih.govrsc.org The development of specific chiral catalysts that can effectively control the stereochemistry of reactions involving Malonic acid, bromoethyl-, diethyl ester would be a significant advance.

The synthesis of chiral malonic acids themselves, through isotopic labeling, has been accomplished to study the stereochemical course of enzymatic reactions, highlighting the importance of chirality in this class of molecules. soton.ac.uk

| Approach | Description | Relevance to Malonic acid, bromoethyl-, diethyl ester |

| Chiral Auxiliaries | Temporary attachment of a chiral molecule to direct stereoselectivity. | Potential for the synthesis of enantiomerically enriched building blocks. |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity. researchgate.netthieme-connect.denih.govpatsnap.com | Access to a wide range of chiral products from a single precursor. |

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The functional groups present in Malonic acid, bromoethyl-, diethyl ester make it an attractive candidate for applications in materials science and supramolecular chemistry.

In materials science , malonate derivatives are being explored as monomers for the synthesis of functional polymers. For example, enzyme-catalyzed polycondensation of dimethyl malonate with various diols has been used to create linear polyesters. nih.govrsc.org These malonate-based polymers have shown potential as effective metal chelators, which could be used for environmental remediation. nih.gov The bromoethyl group in Malonic acid, bromoethyl-, diethyl ester could serve as a reactive handle for post-polymerization modification, allowing for the introduction of other functional groups and the tuning of the polymer's properties.